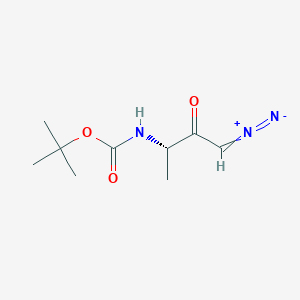
(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone” is a chemical compound. The arrangement of atoms and the chemical bonds that hold the atoms together are key components of its structure .
Molecular Structure Analysis
The molecule consists of 19 Hydrogen atoms, 11 Carbon atoms, 3 Nitrogen atoms, and 3 Oxygen atoms, making a total of 36 atoms . It contains a total of 35 bonds, including 16 non-Hydrogen bonds, 3 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 triple bond, 1 (thio-) carbamate (aliphatic), and 1 positively charged Nitrogen .Scientific Research Applications
Synthesis of Chiral Pyrrolidines
Scientific Field
Organic Chemistry
Summary of Application
Chiral pyrrolidines are valuable in medicinal chemistry due to their presence in numerous bioactive compounds. The diazo functionality in (3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone allows for site-specific insertion into organic frameworks, facilitating the synthesis of chiral pyrrolidines .
Experimental Procedures
The compound is typically reacted with electron-deficient alkenes in the presence of a rhodium(II) catalyst under an inert atmosphere. The reaction proceeds via a metal-carbenoid intermediate, inserting into the alkene to form the pyrrolidine ring.
Results
The outcomes include high yields of chiral pyrrolidines with excellent enantioselectivity. The diazo group serves as a versatile handle that can be transformed into various functional groups post-synthesis.
Peptide Coupling Reactions
Scientific Field
Peptide Chemistry
Summary of Application
Peptide coupling is a fundamental reaction in the synthesis of peptides and proteins. The tert-butoxycarbonyl (Boc) group in the compound provides a protective group for the amino functionality during peptide coupling reactions .
Experimental Procedures
The Boc-protected amino acid or peptide is activated with a coupling reagent, such as DCC (Dicyclohexylcarbodiimide), and then reacted with another amino acid or peptide fragment. The reaction typically occurs in a solvent like DMF (Dimethylformamide) or DMSO (Dimethyl Sulfoxide).
Results
The peptide coupling reactions yield dipeptides or longer peptide chains with the Boc group still intact, protecting the amine functionality. Subsequent deprotection steps can be performed under acidic conditions to yield the free amine.
Deprotection of Boc-Amino Acids
Scientific Field
Synthetic Chemistry
Summary of Application
The deprotection of Boc-amino acids is a crucial step in peptide synthesis, allowing for the sequential addition of amino acid units. The compound can be used to generate Boc-protected amino acid derivatives .
Experimental Procedures
Deprotection is typically carried out using strong acids like trifluoroacetic acid (TFA), which cleaves the Boc group without affecting the peptide backbone.
Results
The process results in the removal of the Boc group, yielding free amino acids or peptides that can undergo further synthetic transformations. The reaction is rapid and can be conducted at high temperatures to improve efficiency.
Ionic Liquid Formation
Scientific Field
Green Chemistry
Summary of Application
Ionic liquids are salts in the liquid state at room temperature and are used as environmentally friendly solvents. The compound can be transformed into an ionic liquid by pairing it with a suitable counterion .
Experimental Procedures
The synthesis involves neutralization of the diazo compound with an organic or inorganic acid, forming the corresponding ionic liquid.
Results
The resulting ionic liquids have low volatility and can be used as reaction media for various organic transformations, including peptide synthesis.
Safety and Handling in Research Labs
Scientific Field
Laboratory Safety
Summary of Application
Proper handling and storage of reactive chemicals like (3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone are essential for laboratory safety. The compound’s stability and reactivity profile must be understood to ensure safe usage .
properties
IUPAC Name |
tert-butyl N-[(2S)-4-diazo-3-oxobutan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3/c1-6(7(13)5-11-10)12-8(14)15-9(2,3)4/h5-6H,1-4H3,(H,12,14)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHQCGACMYIDJE-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

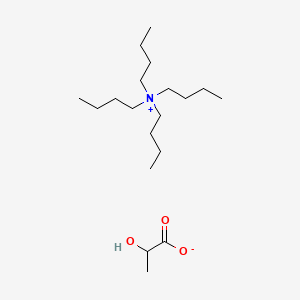
![N-Methyl-N-[(1Z)-N-methylethanimidoyl]acetamide](/img/structure/B1143168.png)
![(1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride](/img/structure/B1143170.png)
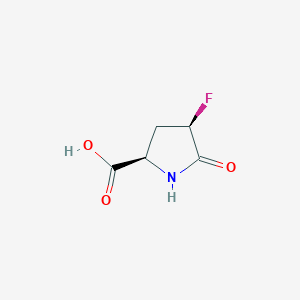
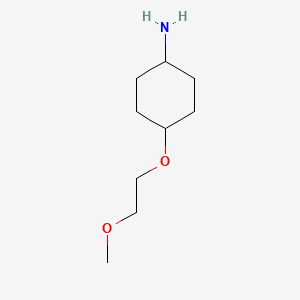
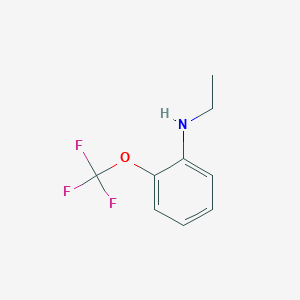
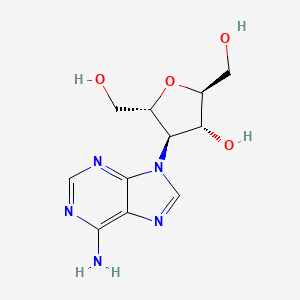
![4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B1143178.png)
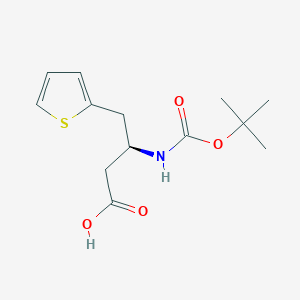
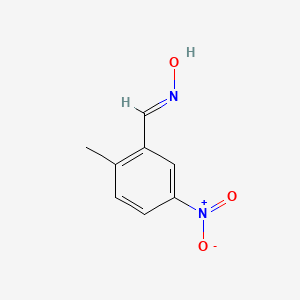
![Benzamide, N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-5-pyrimidinyl]-3,5-](/img/no-structure.png)
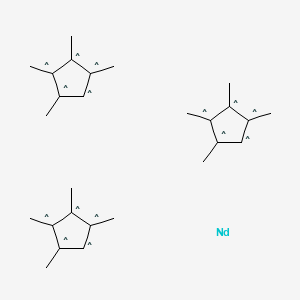
![2-(2-{2-Chloro-1-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1H-inden-3-yl}ethenyl)-1,3,3-trimethyl-3H-indol-1-ium perchlorate](/img/structure/B1143186.png)